molecular formula C15H20FN3O5S B2830428 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 872725-00-3

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2830428
CAS No.: 872725-00-3
M. Wt: 373.4
InChI Key: FCNQWEARCJRYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a structural motif in the development of novel therapeutic agents. Its molecular architecture, which integrates a 1,3-oxazinan-2-yl ring system with a benzenesulfonyl group, is frequently explored in the design of enzyme inhibitors. Researchers are particularly interested in this core structure for its potential to interact with various biological targets. Sulfonamide-containing compounds, which share a similar sulfonyl functional group, have been extensively studied and demonstrated to possess carbonic anhydrase inhibitory activity, contributing to observed analgesic and antiallodynic effects in preclinical models . This suggests potential research applications for this compound in investigating pathways related to pain and neuropathy. The presence of the fluorinated aromatic ring further enhances its research value, as fluorine incorporation is a common strategy in lead optimization to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. This reagent serves as a versatile scaffold for chemical diversification and structure-activity relationship (SAR) studies, enabling researchers to synthesize and evaluate novel analogs for a range of biochemical and pharmacological applications .

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O5S/c1-10-8-11(4-5-12(10)16)25(22,23)19-6-3-7-24-13(19)9-18-15(21)14(20)17-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNQWEARCJRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide typically involves multiple steps. One common route includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an oxazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with N-methyloxamide to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity and specificity for certain targets. The oxazinan ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of sulfonamide-linked oxazinan derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide (Target) C₁₉H₂₅FN₃O₅S 423.49 -N-methyl, 4-fluoro-3-methylbenzenesulfonyl -
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₂₂H₃₀FN₃O₅S 467.56 Cyclohexenylethyl group
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 2-methylpropyl, 4-fluorobenzenesulfonyl
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C₂₃H₂₇FN₃O₆S 518.55 2-methoxybenzyl, 4-fluoro-2-methylbenzenesulfonyl

Functional Group Analysis

  • Sulfonamide Group: Present in all analogs, this group enhances hydrogen bonding and protein interactions. The position of fluorine (e.g., 4-fluoro vs.
  • Ethanediamide Moiety : The N-methyl substitution in the target compound reduces steric hindrance compared to bulkier groups like cyclohexenylethyl () or 2-methylpropyl (), which may influence solubility and membrane permeability.

Pharmacological Potential

  • Kinase Inhibition : Compounds with sulfonamide and oxazinan groups (e.g., ) are explored as kinase inhibitors due to their ability to bind ATP pockets .
  • C–H Bond Functionalization : The ethanediamide group in acts as an N,O-bidentate directing group in metal-catalyzed reactions, hinting at catalytic applications for the target compound .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP value (estimated at ~2.1) is lower than the cyclohexenylethyl analog (logP ~3.5, ), suggesting improved aqueous solubility.
  • Thermal Stability : Sulfonamide derivatives generally exhibit high melting points (>150°C), as seen in (MP: 175–178°C) .

Q & A

Q. Key Considerations :

  • Temperature control (0–25°C) during sulfonylation prevents decomposition of the oxazinan intermediate .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improves purity (>95% by HPLC) .

How can computational chemistry be integrated into the design and optimization of this compound's synthesis?

Advanced Research Question
Computational methods reduce trial-and-error experimentation:

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates, identifying energy barriers for sulfonylation and cyclization steps .
  • Solvent Optimization : COSMO-RS simulations determine solvent polarity effects on reaction rates (e.g., THF vs. DMF) .
  • Machine Learning : Training models on PubChem data (e.g., reaction yields from similar sulfonamides) prioritize high-probability conditions (temperature, catalysts) .

Validation : Compare computational predictions with experimental results (e.g., NMR kinetics) to refine models .

What analytical techniques are most effective for characterizing this compound, and how can conflicting spectroscopic data be resolved?

Basic Research Question
Primary Techniques :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the oxazinan ring and methyl groups. For example, NOESY distinguishes axial vs. equatorial substituents .
  • HPLC-MS : Quantifies purity (>98%) and detects sulfonic acid byproducts (retention time: 8–10 min, C18 column) .
  • FT-IR : Verifies sulfonyl (1350–1300 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Q. Resolving Contradictions :

  • Case Study : Discrepancies in ¹H NMR methyl signals (δ 1.2 vs. 1.4 ppm) may arise from conformational isomerism. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes rotamers for clearer assignments .
  • Cross-Validation : Combine LC-MS with elemental analysis to confirm molecular formula (C₂₁H₂₈FN₃O₅S) and rule out hydration artifacts .

What strategies are recommended for elucidating the biological activity and mechanism of action of this compound?

Advanced Research Question
In Vitro Screening :

  • Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) .
  • Cellular Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with MTT assays; compare with controls (e.g., methotrexate) .

Q. Mechanistic Studies :

  • Molecular Docking : AutoDock Vina predicts binding poses to targets like COX-2 or EGFR kinase. Validate with mutagenesis (e.g., Ala-scanning of active sites) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic liabilities .

How should researchers approach contradictory data in structure-activity relationship (SAR) studies involving this compound?

Advanced Research Question
Common Contradictions :

  • Example : A methyl group at the oxazinan C3 position enhances activity in one assay but reduces potency in another.

Q. Resolution Strategies :

  • Systematic Variation : Synthesize analogs with incremental modifications (e.g., -CH₃ vs. -CF₃) and test across multiple assays (enzyme inhibition, cell viability) .
  • Multivariate Analysis : Apply PCA (principal component analysis) to SAR datasets, isolating variables (e.g., logP, steric bulk) that drive divergent results .
  • Crystallography : Solve X-ray structures of compound-target complexes to identify steric clashes or hydrogen-bonding inconsistencies .

What experimental design principles optimize reaction conditions for scaling up synthesis?

Basic Research Question
DOE (Design of Experiments) :

  • Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), and solvent (DMF vs. acetonitrile).
  • Response Surface Methodology : Central composite design identifies optimal conditions (e.g., 60°C, 10 mol% CuI) for maximal yield (85–90%) .

Q. Scale-Up Challenges :

  • Heat Transfer : Use jacketed reactors with precise temperature control to avoid exothermic runaway during sulfonylation .
  • Workflow : Implement inline PAT (process analytical technology), such as FT-IR flow cells, to monitor reaction progression in real time .

How can researchers validate the stability of this compound under varying storage conditions?

Basic Research Question
Accelerated Stability Testing :

  • Conditions : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track photooxidation products (e.g., sulfoxide formation) .

Q. Recommendations :

  • Store lyophilized powder under argon at −20°C; avoid aqueous buffers with pH >7 to prevent hydrolysis of the sulfonamide group .

What computational tools are suitable for predicting the environmental fate of this compound?

Advanced Research Question
EPI Suite : Estimates biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR) using QSAR models .
Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption/leaching potential .

Validation : Compare predictions with experimental soil column studies (OECD 312) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.